Product packaging for STFSILi(Cat. No.:CAS No. 210226-98-5)

STFSILi

Cat. No.: B6302613
CAS No.: 210226-98-5
M. Wt: 321.3 g/mol
InChI Key: CBRKWJAZEOPXQC-UHFFFAOYSA-N
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Description

STFSILi (product code SP-59-011) is a styrenic monomer functionalized with a (trifluoromethane)sulfonimide lithium (TFSILi) moiety, designed for the synthesis of advanced solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs) . Its primary research value lies in the development of single lithium-ion conducting polymer electrolytes, a promising alternative to conventional dual-ion conductors . In traditional electrolytes, the mobility of both lithium cations and their counter-anions leads to concentration polarization, which reduces power delivery and battery performance . By polymerizing this compound, the anionic TFSI groups can be tethered to the polymer backbone, creating a system where lithium ions are the primary mobile species . This high lithium-ion transference number helps suppress the growth of lithium dendrites—a major safety hazard that can cause short-circuiting in lithium metal batteries . With a molecular weight of 321.21 g/mol and a typical purity of 90% minimum, this monomer is a key building block for researchers aiming to improve the energy density, safety, and cycling longevity of next-generation lithium batteries, including lithium-metal and all-solid-state systems . This product is intended for research and development purposes and is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3LiNO4S2 B6302613 STFSILi CAS No. 210226-98-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;(4-ethenylphenyl)sulfonyl-(trifluoromethylsulfonyl)azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3NO4S2.Li/c1-2-7-3-5-8(6-4-7)18(14,15)13-19(16,17)9(10,11)12;/h2-6H,1H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRKWJAZEOPXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C=CC1=CC=C(C=C1)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3LiNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Precursor Design in Stfsili Chemistry

Controlled Polymerization Techniques for STFSILi and its Copolymers

Controlled/living radical polymerization (CRP) techniques are essential for synthesizing well-defined polymers from monomers like this compound. These methods offer better control over the polymerization process compared to traditional free-radical polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions. Examples of CRP techniques applied in this field include Nitroxide-Mediated Polymerization (NMP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP). researchgate.netgoogle.com

Nitroxide-Mediated Polymerization (NMP) of this compound Monomers

NMP is a controlled polymerization technique that has been successfully applied to the polymerization of styrenic monomers bearing the sulfonyl(trifluoromethane sulfonyl)imide (STFSI) group, including the lithium salt form, this compound. researchgate.netresearchgate.netacs.org Studies have reported the controlled/living nitroxide-mediated radical polymerization of potassium 4-styrenesulfonyl(trifluoromethylsulfonyl)imide (STFSIK), a precursor to this compound, using specific nitroxide initiators in solvents like DMF. researchgate.net Kinetic studies of STFSIK polymerization via NMP have indicated a controlled/living process characterized by high monomer conversion, high end-group fidelity, and the ability to continue polymerization without significant termination reactions. researchgate.net The resulting polymers exhibit a linear increase in molar mass with conversion and relatively low dispersity values. researchgate.net NMP is advantageous as it does not require metal catalysts, which can be beneficial for applications like battery electrolytes where metal residues could be detrimental. rsc.orgacs.org Research has also explored the NMP of this compound in aqueous solutions using specific initiators to produce mono-dispersed Pthis compound. researchgate.netresearchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Applications

RAFT polymerization is another powerful CRP technique utilized in the synthesis of well-defined polymers based on STFSI monomers. This method allows for the preparation of homopolymers and well-defined polyelectrolyte block copolymer systems from charged monomers like 4-styrenesulfonyl(trifluoromethylsulfonyl)imide potassium salt (SKTFSI). researchgate.net RAFT polymerization of SKTFSI in DMF using appropriate chain transfer agents and initiators has been shown to yield well-defined PSTFSIK chains with high monomer conversion. researchgate.net While an induction period might be observed, the technique provides control over molecular weight and dispersity. researchgate.net RAFT polymerization has also been employed to synthesize ionomeric ABA triblock copolymers featuring a single-ion conductive block, such as poly(4-styrenesulfonyl(trifluoromethylsulfonyl)imide) (poly(Sty-Tf2N)) associated with a lithium cation, combined with other blocks like polystyrene. researchgate.net

Atom Transfer Radical Polymerization (ATRP) in this compound Synthesis

ATRP is a versatile CRP technique that has also been explored for the synthesis of polymers relevant to this compound chemistry. While the search results did not provide explicit detailed examples of ATRP directly applied to the this compound monomer itself, ATRP is a known method for controlled polymerization of styrenic monomers and has been mentioned in the context of synthesizing polymers with tethered anions for electrolyte applications. google.comsquarespace.com The technique typically involves a metal catalyst, which, as noted with NMP, can be a consideration depending on the final application. However, ATRP offers precise control over polymer chain growth and the ability to create complex architectures.

Design and Functionalization of this compound Precursors and Analogs

The design and functionalization of this compound precursors and related monomers are critical for tailoring the properties of the resulting polymers, particularly their ionic conductivity, mechanical strength, and compatibility with other materials in applications like solid-state electrolytes. researchgate.netsquarespace.comsigmaaldrich.com

Strategies for Incorporating Trifluoromethanesulfonylimide Moieties

The trifluoromethanesulfonylimide (TFSI) moiety is a key functional group in this compound, providing the delocalized negative charge necessary for single-ion conduction when paired with a lithium cation. rsc.orgrsc.org Strategies for incorporating this group into styrenic and other vinyl monomers typically involve the reaction of a sulfonyl chloride-functionalized monomer with trifluoromethanesulfonamide (B151150). researchgate.netresearchgate.net For example, styrenic monomers bearing a sulfonyl chloride group can react with trifluoromethanesulfonamide to yield the STFSI group. researchgate.netresearchgate.net This approach allows for the preparation of a series of monomers with the desired anionic functionality. researchgate.net Post-polymerization functionalization is another strategy where the TFSI group is introduced onto a pre-formed polymer backbone, often through reactions with precursor groups attached to the polymer chain. researchgate.netvt.edu

Tailoring Styrenic and Other Backbone Architectures for this compound Derivatives

The nature of the polymer backbone significantly influences the properties of this compound-based polymers. Styrenic backbones, derived from the polymerization of this compound or its analogs, provide structural rigidity. rsc.org However, researchers also explore other backbone architectures, such as (meth)acrylate and poly(ethylene oxide) (PEO), to tune properties like flexibility, glass transition temperature (Tg), and ion transport. researchgate.netresearchgate.netamazonaws.comacs.org

Tailoring the backbone architecture can involve copolymerization of STFSI monomers with other monomers. For instance, block copolymers incorporating Pthis compound blocks with flexible blocks like PEO can combine the mechanical strength of the styrenic component with enhanced ion mobility provided by the PEO segments. rsc.orgresearchgate.net The length and arrangement of these blocks, as well as the presence of spacer groups between the backbone and the tethered anion, can impact nanoscale phase segregation and ion transport pathways. amazonaws.comrsc.org Research indicates that the polarity of the backbone can influence morphology, with styrenic backbones supporting lamellar ionic clustering. amazonaws.com The design of monomers with different spacer lengths and the use of various co-monomers allows for the creation of polymers with tailored thermal, mechanical, and electrochemical properties for specific applications, such as solid-state electrolytes in lithium batteries. researchgate.netresearchgate.netamazonaws.comacs.org

Green Chemistry Approaches to this compound Synthesis

The typical synthesis of the this compound monomer involves several steps, often starting from precursors such as 4-vinylbenzenesulfonyl chloride and trifluoromethanesulfonamide, followed by a cation exchange reaction with lithium hydroxide (B78521) mdpi.comuq.edu.au. This process commonly utilizes organic solvents like acetonitrile (B52724) mdpi.com, which may present environmental considerations regarding solvent recovery and waste generation. The pursuit of more environmentally benign synthesis routes for such key battery material precursors is an active area within sustainable chemistry, aiming to reduce reliance on hazardous substances, minimize waste, and improve energy efficiency.

Furthermore, the polymerization techniques used to incorporate this compound into polymer electrolytes can sometimes align with green chemistry principles. Techniques such as Nitroxide-Mediated Polymerization (NMP), which has been applied to this compound uq.edu.auacs.org, can potentially be conducted in more environmentally friendly solvents, including aqueous systems uq.edu.au, or with reduced solvent quantities compared to traditional polymerization methods. While the specific conditions for this compound polymerization in the context of green chemistry require further dedicated investigation, the applicability of greener polymerization techniques represents a pathway to reduce the environmental footprint of the materials manufacturing process.

The broader research landscape in battery materials emphasizes the need for synthesis methods that are low-cost, scalable, and environmentally friendly stanford.eduumich.edu. While detailed research findings and data tables specifically comparing the environmental impact of different this compound synthesis routes were not available, the ongoing efforts in materials science for energy storage are increasingly incorporating green chemistry considerations to ensure that advancements in battery performance are coupled with reduced environmental impact.

Mechanistic Elucidation and Reaction Dynamics of Stfsili Based Systems

Investigations into Ionic Transport Mechanisms in STFSILi Polymer Electrolytes

In polymer electrolytes based on this compound, the transport of lithium ions is a complex process governed by the interplay of polymer chain movement, ion dissociation from the polymer backbone, and interactions between the ions and the polymer matrix. The primary goal is to achieve high ionic conductivity while maintaining a lithium transference number close to unity, which is the defining feature of single-ion conductors. nih.gov

Role of Segmental Dynamics in Lithium-Ion Mobility

In this compound-based solid polymer electrolytes, particularly those blended with flexible polymers like poly(ethylene oxide) (PEO), lithium-ion transport is intrinsically linked to the local segmental motion of the polymer chains. researchgate.net The flexible polymer segments create transient coordination sites, primarily through ether oxygen atoms in PEO, which allow lithium ions to hop from one site to another. This vehicular-type mechanism means that the mobility of the polymer chains directly influences the diffusion rate of the lithium ions.

Research has shown that for ion transport to be efficient, the polymer electrolyte must be in an amorphous state, well above its glass transition temperature (Tg). Below Tg or in crystalline regions, segmental motion is largely frozen, which severely restricts ion mobility and leads to a sharp drop in ionic conductivity. Therefore, a key strategy in designing effective this compound-based electrolytes is to create polymer architectures, such as block copolymers, that suppress crystallization and maintain a low Tg, ensuring the polymer remains in a flexible, rubbery state over a wide temperature range. acs.org In some systems, it has been observed that at higher molecular weights and ion concentrations, Li+ transport can be decoupled from segmental dynamics, transitioning to a hopping mechanism as sufficient free volume creates effective ion diffusion pathways. specificpolymers.com

Reaction Pathways and Transformation Kinetics Involving this compound

The long-term performance and stability of batteries employing this compound-based electrolytes are dictated by the chemical and electrochemical reactions that occur within the cell. Understanding these reaction pathways, particularly degradation and interfacial phenomena, is critical for enhancing battery lifespan and safety.

Oxidation and Degradation Mechanisms of this compound in Electrochemical Environments

The electrochemical stability window (ESW) of an electrolyte defines the voltage range within which it can operate without significant decomposition. This compound-based single-ion conducting electrolytes have demonstrated high oxidative stability, with some studies reporting stability up to 4.7 V and even 5 V versus Li⁺/Li. specificpolymers.com This makes them suitable for use with high-voltage cathode materials.

Degradation, when it occurs, is most likely to happen at the interface with the positive electrode (cathode) during charging, where the electrolyte is exposed to highly oxidizing conditions. The oxidation of the electrolyte can lead to the formation of decomposition products that may increase interfacial resistance or passivate the electrode surface. The specific chemical structure of this compound contributes to its robustness; for instance, the stability of the TFSI anion is well-established. Research has indicated that the electrochemical stability of a polymer containing P(this compound) can be superior to that of similar structures, an effect attributed to a more favorable composition at the electrode-electrolyte interface.

Interfacial Reaction Studies of this compound with Electrode Materials

The interface between the electrolyte and the electrodes is where all charge transfer reactions occur and is arguably the most critical component in a battery. In this compound-based systems, reactions at this interface lead to the formation of a passivation layer known as the solid electrolyte interphase (SEI) on the anode (negative electrode) and a cathode electrolyte interphase (CEI) on the cathode.

Catalytic and Electrocatalytic Functions of this compound Derivatives

While the primary application of this compound is in polymer electrolytes, the chemical functionalities within its structure suggest potential for catalytic and electrocatalytic applications. The bis(trifluoromethanesulfonyl)imide group (TFSI) and its derivatives are known to be highly effective Brønsted acid catalysts in a variety of organic reactions, including Friedel–Crafts reactions, cycloadditions, and condensations, owing to their strong acidity and the low nucleophilicity of the conjugate base. mdpi.comresearchgate.net

In the context of electrocatalysis, particularly for next-generation batteries like lithium-sulfur (Li-S), materials that can catalytically promote the conversion of polysulfide intermediates are highly sought after. researchgate.net The Lewis acidic and basic sites on the STFSI moiety could potentially interact with and accelerate the redox kinetics of these species. While direct studies on the electrocatalytic functions of this compound derivatives are still an emerging field, the known catalytic activity of the core TFSI structure suggests a promising avenue for future research. Designing polymers or surfaces functionalized with this compound derivatives could lead to multifunctional materials that not only conduct ions but also actively participate in and enhance the desired electrochemical reactions within a battery system. researchgate.net

Data Tables

Table 1: Selected Research Findings on this compound-based Polymer Electrolytes
Polymer ArchitectureIonic ConductivityLi⁺ Transference Number (tₗᵢ⁺)Electrochemical StabilityKey Property/Application
P(this compound)–PEO–P(this compound) Triblock Copolymer~1.3 × 10⁻⁵ S cm⁻¹ at 60°C> 0.85Up to 5 V vs. Li⁺/LiSolid-state electrolyte for high-voltage batteries
P(MTFSILi) / P(OEGMA) BlendApproaching 1 × 10⁻² S/cm at 150°C0.9Up to 4.7 V vs. Li⁺/LiDecoupled ion transport in a polymer blend specificpolymers.com
Dual-type GPE with P(this compound)Not specified for this compound component aloneNot specifiedStable at 4.5 VComponent in an anolyte for suppressing lithium dendrites echemmat.com

Advanced Spectroscopic and Structural Characterization of Stfsili Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Compositional Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique employed to analyze the stereochemistry and composition of STFSILi and its polymeric architectures. Specifically, 1H, 19F, and 7Li NMR spectroscopy are valuable tools in this context. 1H NMR can be used to confirm the composition and monitor chemical reactions, such as verifying the disappearance of specific functional groups during synthesis. nih.gov The presence of STFSI functionality within a structure can be confirmed through 19F and 7Li NMR analysis, with characteristic signals appearing at specific chemical shifts (e.g., the fluorine signal at approximately -77.57 ppm and the lithium signal at approximately -1.05 ppm). nih.gov These NMR techniques provide detailed information at the atomic level, allowing researchers to understand the molecular structure and confirm the successful incorporation of this compound into polymer matrices.

Vibrational Spectroscopy (Raman and Infrared) for Molecular Interactions and Ion Speciation

Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, are essential for investigating molecular interactions and ion speciation within this compound-based electrolytes. These methods can reveal how lithium ions interact with the polymer matrix and the STFSI anions, providing insights into the degree of ion dissociation and the presence of free ions versus ion pairs or aggregates. nih.govnih.govamericanelements.comamericanelements.com

Raman spectroscopy, in particular, has been used to estimate the percentage of unpaired anions in STFSI-based electrolytes. nih.govamericanelements.com For instance, studies on PEG₃₁DA-x-STFSILi electrolytes have shown characteristic Raman peaks at approximately 732 cm⁻¹ corresponding to free STFSI⁻ anions and at approximately 746 cm⁻¹ attributed to paired this compound. nih.gov Analysis of these peaks allows for the quantitative determination of ion speciation under different conditions. nih.govnih.govamericanelements.com FTIR and Raman spectroscopy can also identify anion trapping effects and shifts in characteristic stretching vibrations (e.g., C–F and S–O₂) that indicate interactions between the ions and the polymer environment. nih.gov

X-ray Diffraction (XRD) and Neutron Scattering Techniques for Long-Range Order and Nanostructure Elucidation

X-ray Diffraction (XRD) and neutron scattering techniques are crucial for understanding the long-range order, crystallinity, and nanostructure of materials containing this compound, particularly in the context of solid polymer electrolytes. XRD is commonly used to assess the crystallinity of polymer electrolytes. nih.govnih.govresearchgate.netthegoodscentscompany.com The degree of crystallinity in the polymer matrix significantly impacts ionic conductivity, as ion transport primarily occurs in amorphous regions. fishersci.ie

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Morphological Characterization

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for characterizing the morphology and nanostructure of materials, including block copolymers and electrolytes containing this compound. fishersci.iewikidata.org16streets.comfishersci.nlresearchgate.netfishersci.cacenmed.com These techniques probe structures on the nanoscale, providing information about the size, shape, distribution, and spatial arrangement of different phases or domains within the material. wikidata.org16streets.com

In block copolymer electrolytes containing this compound, SAXS and SANS can reveal the morphology of the phase-separated structures formed by the different polymer blocks and the distribution of the ionic species within these domains. wikidata.orgd-nb.info Understanding this nanoscale morphology is vital because it directly influences the ionic transport pathways and the mechanical properties of the electrolyte. 16streets.comd-nb.info Combining SAXS and SANS is particularly advantageous as they offer different scattering contrasts, allowing for a more detailed and comprehensive analysis of complex multiphasic systems. wikidata.org16streets.com

Advanced Microscopy (e.g., Cryo-TEM) for Microstructural Insights at Interfaces

Advanced microscopy techniques, such as Transmission Electron Microscopy (TEM) and Cryogenic Transmission Electron Microscopy (Cryo-TEM), provide direct visualization of the microstructure of this compound-based materials, especially at interfaces. TEM can be used to analyze the morphology and microphase separation in block copolymers incorporating this compound. 16streets.comwikipedia.org

Cryo-TEM is particularly useful for studying sensitive structures and interfaces, such as the solid electrolyte interphase (SEI) layer that forms at the electrode-electrolyte interface in lithium batteries. americanelements.comnih.gov Visualizing the SEI with Cryo-TEM can provide crucial microstructural insights into its formation, composition, and morphology, which are critical factors affecting battery performance and stability. americanelements.comsigmaaldrich.com These microscopic techniques offer a direct view of the material's architecture at a very fine scale, complementing the information obtained from scattering methods.

Electrochemical Impedance Spectroscopy (EIS) for Transport Phenomena and Interfacial Resistance

Electrochemical Impedance Spectroscopy (EIS) is a fundamental technique for characterizing the electrochemical performance of this compound-based electrolytes, focusing on transport phenomena and interfacial resistance. nih.govnih.govamericanelements.comfishersci.nlsigmaaldrich.comwikipedia.orgwikipedia.orgmdpi.comnih.gov By applying a small AC signal across the electrochemical cell and measuring the impedance response over a range of frequencies, EIS can provide information about various processes occurring within the electrolyte and at the electrode-electrolyte interfaces. wikipedia.orgwikipedia.orgnih.gov

EIS measurements can determine the ionic conductivity of the electrolyte, a key parameter for battery performance. nih.govnih.govamericanelements.comfishersci.nlwikipedia.org Studies have reported ionic conductivities for this compound-based electrolytes, with values varying depending on the specific polymer architecture and temperature. For example, a P(this compound)-PEO-P(this compound) triblock copolymer electrolyte showed an ionic conductivity of approximately 1.3 × 10⁻⁵ S cm⁻¹ at 60 °C. nih.govamericanelements.com Another crosslinked electrolyte based on PEGDA and STFSI monomers exhibited ionic conductivities of 3.2 × 10⁻⁶ S/cm at 55 °C and 1.8 × 10⁻⁵ S/cm at 100 °C. americanelements.com

Theoretical and Computational Chemistry Approaches to Stfsili

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies of STFSILi Electronic Structure and Reactivity

Quantum Mechanical (QM) and Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and reactivity of this compound at the atomic and molecular level. These methods can provide detailed information about the charge distribution within the STFSI anion and its interaction with lithium cations. Studies utilizing DFT have been employed to predict the binding energies between metal cations, including lithium, and the STFSI anion. researchgate.netmdpi.com Such calculations are essential for understanding the degree of ion dissociation in polymer electrolytes, a key factor influencing ionic conductivity. researchgate.netmdpi.com

DFT studies can also explore the potential reactivity and stability of this compound and its components within the electrochemical window of a battery. By calculating properties such as frontier molecular orbital energy levels (HOMO and LUMO), researchers can assess the susceptibility of the compound to oxidation or reduction reactions. rsc.orguq.edu.au While specific DFT studies solely focused on the reactivity of this compound were not extensively detailed in the search results, the methodology is widely applied to similar lithium imide salts and polymer electrolyte components to understand degradation mechanisms and improve stability. uq.edu.aujst.go.jp

Molecular Dynamics (MD) Simulations of this compound in Polymer Matrices

Molecular Dynamics (MD) simulations are indispensable for studying the dynamic behavior of this compound within polymer matrices, providing insights into ion transport mechanisms and polymer-salt interactions. These simulations track the motion of atoms and molecules over time, allowing researchers to observe phenomena such as the solvation of lithium ions by the polymer chains and the movement of ions through the polymer network. nih.govmdpi.comdiva-portal.org

For this compound, which is a polyanion with the anion covalently bonded to the polymer backbone, MD simulations are particularly valuable for understanding how the immobilized anion affects lithium ion transport. Studies on block copolymers incorporating P(this compound) blocks have used MD simulations to investigate lithium ion diffusion. researchgate.netdiva-portal.org These simulations have shown that the poly(ethylene oxide) (PEO) matrix, often used in conjunction with P(this compound) in block copolymers like P(this compound)-b-PEO-b-P(this compound), plays a significant role in dissolving lithium ions and facilitating their transport. researchgate.netdiva-portal.org The simulations can reveal that while the PEO blocks are crucial for Li⁺ ion transport, diffusion pathways along the STFSI branches are not typically observed. researchgate.netdiva-portal.org

MD simulations can also explore the influence of factors such as temperature, salt concentration, and polymer architecture on the structural and dynamic properties of the electrolyte. mdpi.comdiva-portal.orgaip.org For instance, simulations have shown that increasing salt concentration can lead to the formation of ion clusters, which may decrease ion diffusivity at high concentrations. mdpi.com

Machine Learning and Artificial Intelligence Applications in this compound Material Design and Prediction

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied in the design and prediction of properties for new materials, including polymer electrolytes containing compounds like this compound. These data-driven approaches can accelerate the discovery process by identifying promising material candidates and predicting their performance based on existing data from experiments and simulations. pnas.orgchemrxiv.orguchicago.eduarxiv.orgrsc.orgmdpi.commdpi.comresearchgate.net

In the context of this compound and similar tethered-anion polymer electrolytes, ML models can be trained on datasets containing structural information of the polymer and the tethered anion, as well as properties like ionic conductivity and lithium transference number. rsc.orgmdpi.com These models can then be used to predict the properties of new polymer structures or compositions before they are synthesized and tested experimentally. pnas.orgrsc.orgmdpi.com While specific published studies detailing the direct application of ML solely for predicting this compound properties were not prominently found, the methodology is actively being developed and applied to the broader class of solid polymer electrolytes with immobilized anions, which includes STFSI-based systems. rsc.orgmdpi.com The goal is to establish correlations between material structure and desired properties, thereby guiding the rational design of high-performance polymer electrolytes. pnas.orgrsc.orgmdpi.com

Multiphysics Modeling of this compound-Based Electrochemical Systems

Multiphysics modeling involves integrating models that describe different physical phenomena, such as electrochemical reactions, ion transport, heat transfer, and mechanical stress, to simulate the behavior of a complete electrochemical system like a battery cell utilizing a this compound-based electrolyte. hiu-batteries.denrel.govelectrochem.orgcomsol.commonolithicpower.commit.eduresearchgate.netdiva-portal.orgescholarship.org

Applications of Stfsili in Advanced Chemical Systems and Materials Science

STFSILi in Solid Polymer Electrolytes (SPEs) for Energy Storage

Solid polymer electrolytes (SPEs) are a promising alternative to traditional liquid electrolytes in lithium-ion batteries, offering improved safety and design flexibility. This compound is a key monomer in the synthesis of advanced SPEs due to its ability to be polymerized, thereby immobilizing the anion and promoting single-ion conduction. This leads to enhanced electrochemical performance by mitigating concentration polarization and suppressing the growth of lithium dendrites.

Integration into Block Copolymers and Triblock Architectures

The incorporation of this compound into block copolymers, particularly triblock architectures, has been a significant area of research. These structures typically consist of a central ion-conducting block, such as poly(ethylene oxide) (PEO), flanked by rigid, non-conducting blocks derived from this compound, like poly(this compound) (Pthis compound). This microphase-separated morphology provides both mechanical integrity from the Pthis compound domains and efficient ion transport pathways through the PEO domains.

A notable example is the P(this compound)-PEO-P(this compound) triblock copolymer. Research has shown that these materials exhibit excellent electrochemical properties. For instance, a P(this compound)-PEO-P(this compound) triblock copolymer electrolyte demonstrated an ionic conductivity of approximately 1.3 × 10⁻⁵ S cm⁻¹ at 60°C. semanticscholar.org Furthermore, these electrolytes have shown high lithium transference numbers (tLi+), often exceeding 0.85, which is a significant improvement over traditional dual-ion conducting electrolytes where tLi+ is typically below 0.5. semanticscholar.org The electrochemical stability of these triblock copolymer electrolytes has been validated up to 5 V versus Li⁺/Li, making them suitable for high-voltage battery applications. semanticscholar.org

The synthesis of these well-defined block copolymers is often achieved through controlled radical polymerization techniques such as Nitroxide-Mediated Polymerization (NMP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP). These methods allow for precise control over the molecular weight and architecture of the resulting polymers, which is crucial for optimizing their performance.

Electrochemical Properties of this compound-Based Triblock Copolymers
Copolymer ArchitectureIonic Conductivity (S cm⁻¹)Temperature (°C)Lithium Transference Number (tLi+)Electrochemical Stability (V vs. Li⁺/Li)
P(this compound)-PEO-P(this compound)1.3 × 10⁻⁵60> 0.85Up to 5

Development of Single-Ion Conducting Polymer Electrolytes (SIC-PEs)

The primary advantage of incorporating this compound into polymer backbones is the creation of single-ion conducting polymer electrolytes (SIC-PEs). In these systems, the anionic STFSI⁻ group is covalently bonded to the polymer chain, rendering it immobile. Consequently, the charge transport is dominated by the movement of Li⁺ cations, leading to a lithium transference number approaching unity. This is highly desirable for battery performance as it minimizes concentration gradients within the electrolyte during charging and discharging, which can lead to improved power density and reduced dendrite formation at the lithium metal anode.

The development of this compound-based SIC-PEs has been a significant step towards safer and more efficient lithium-metal batteries. By tethering the anion, the issues associated with mobile anions, such as the formation of an unstable solid electrolyte interphase (SEI), are mitigated. Research on various this compound-containing copolymers has demonstrated the feasibility of achieving high ionic conductivity while maintaining a high tLi+. For example, copolymers of LiSTFSI and methoxy-polyethylene glycol acrylate (B77674) have shown ionic conductivities on the order of 10⁻⁴ S cm⁻¹ at 60°C with a tLi+ greater than 0.9.

Performance of this compound-Based Single-Ion Conducting Polymer Electrolytes
Polymer SystemIonic Conductivity (S cm⁻¹)Temperature (°C)Lithium Transference Number (tLi+)
Li[PSTFSI-co-MPEGA]~10⁻⁴60> 0.9
P(this compound)-based systems7.6 × 10⁻⁶25Not specified

This compound in Gel Polymer Electrolytes (GPEs) and Composite Electrolytes

In composite electrolytes, inorganic fillers such as silica (B1680970) (SiO₂) and titania (TiO₂) nanoparticles are dispersed within the this compound-containing polymer matrix. These ceramic fillers can further enhance the performance of the electrolyte in several ways. They can improve the mechanical strength and thermal stability of the electrolyte membrane. Additionally, the Lewis acidic nature of the filler surfaces can interact with the polymer chains and anions, creating preferential pathways for Li⁺ conduction and further increasing the ionic conductivity. The incorporation of these fillers can also help to suppress the crystallization of polymer chains, thereby maintaining a higher amorphous content which is beneficial for ion transport.

This compound in Advanced Materials Design and Engineering

Beyond its primary application in polymer electrolytes, the unique chemical properties of this compound make it a valuable building block in the broader field of advanced materials design and engineering. Its ability to be integrated into various polymeric structures allows for the creation of materials with tailored functionalities.

Functional Composites and Hybrid Materials Incorporating this compound

These hybrid materials can be engineered to have specific properties for a range of applications beyond batteries. The presence of the sulfonyl(trifluoromethanesulfonyl)imide group can impart unique surface properties and reactivity, making these materials potentially useful in catalysis or as functional coatings. The styrenic backbone provides a rigid and thermally stable framework, which is beneficial for creating durable composite materials.

This compound in Supramolecular Assemblies and Networks

The principles of supramolecular chemistry, which involve non-covalent interactions such as hydrogen bonding and π-π stacking, offer a powerful approach to designing highly ordered and functional materials. While direct and extensive research on this compound's role in complex supramolecular assemblies is an emerging area, the functional groups present in the this compound monomer suggest its potential for creating such structures.

The aromatic ring of the styrene (B11656) group can participate in π-π stacking interactions, which can be used to direct the self-assembly of this compound-containing polymers into well-defined nanostructures. Furthermore, the oxygen and nitrogen atoms in the sulfonyl(trifluoromethanesulfonyl)imide group can act as hydrogen bond acceptors. By copolymerizing this compound with monomers containing hydrogen bond donor groups, it is possible to create supramolecular polymer networks. These networks, held together by dynamic and reversible hydrogen bonds, could exhibit interesting properties such as self-healing and stimuli-responsiveness. In the context of electrolytes, these ordered supramolecular structures could provide well-defined channels for efficient and selective lithium-ion transport, further enhancing the performance of energy storage devices. The self-assembly of this compound-containing block copolymers can also lead to the formation of highly ordered nanodomains, creating organized pathways for ion conduction.

This compound in Sensing Technologies and Molecular Recognition (Hypothetical, based on general chemical applications)

While direct applications of this compound in sensing technologies are not yet established in scientific literature, its distinct chemical features offer a basis for hypothetical exploration in this field. The principles of molecular recognition and sensing often rely on specific interactions between an analyte and a sensor molecule, leading to a measurable signal.

Hypothetical Sensing Mechanisms:

Ion-Selective Sensors: The core of this compound's design is its interaction with lithium ions. This inherent selectivity could hypothetically be harnessed to create sensors for Li+. A polymer matrix containing this compound could form the basis of an ion-selective electrode (ISE) or an optical sensor (optode). Upon binding with Li+, changes in the polymer's conductivity, fluorescence, or refractive index could be measured. The TFSI anion is known for its weak coordination, which could allow for the reversible binding of lithium ions, a key requirement for a sensor. acs.org

Fluorine-Based NMR/MRI Sensing: The presence of three fluorine atoms (CF3 group) on the TFSI moiety provides a unique spectroscopic handle. 19F Nuclear Magnetic Resonance (NMR) is a highly sensitive technique with a low background signal in biological systems. Hypothetically, polymers derived from this compound could be developed as responsive probes for Magnetic Resonance Imaging (MRI) or in vitro diagnostics. A binding event near the TFSI group could alter the magnetic environment of the fluorine atoms, leading to a detectable shift in the 19F NMR signal.

Molecular Imprinting: The polymerizable nature of this compound makes it a candidate for molecular imprinting technologies. In this technique, a polymer network is formed around a template molecule. After removal of the template, a cavity with a specific shape and chemical functionality remains, capable of selectively rebinding the target analyte. This compound could be copolymerized with other functional monomers to create imprinted polymers for recognizing specific organic molecules or ions, where the TFSI group could provide specific electrostatic or hydrophobic interaction sites within the imprinted cavity.

Potential ApplicationHypothetical MechanismKey this compound Feature
Lithium Ion Sensor Change in conductivity or optical properties upon Li+ binding.Inherent Li+ coordination and weak anion interaction. acs.org
19F NMR/MRI Probe Shift in 19F NMR signal upon analyte interaction.Trifluoromethyl (CF3) group.
Molecular Recognition Creation of selective binding sites in a polymer matrix.Polymerizable styrene group and functional TFSI anion. smolecule.com

This compound in Sustainable Chemical Technologies (Hypothetical, based on green chemistry focus)

The application and synthesis of advanced materials like this compound can be viewed through the lens of sustainable and green chemistry. While the compound itself is a highly specialized, fluorine-containing molecule, its use and production can align with green principles in several hypothetical ways.

Alignment with Green Chemistry Principles:

Designing Safer Chemicals: this compound is a key component in the development of solid-state and gel polymer electrolytes for lithium batteries. specificpolymers.comspecificpolymers.com These electrolytes are designed to replace traditional liquid electrolytes, which often use flammable and volatile organic solvents. smolecule.com By enabling safer battery designs, this compound contributes to the principle of designing for accident prevention and inherent safety. smolecule.comwikipedia.org

Energy Efficiency: The primary goal of using this compound-based single-ion conductors is to improve battery efficiency and lifespan. By enhancing the lithium-ion transference number and reducing parasitic side reactions, these materials allow batteries to operate more efficiently and for more cycles, which aligns with the green chemistry principle of maximizing energy efficiency.

Atom Economy and Greener Synthesis Routes: The synthesis of this compound and its subsequent polymerization are active areas for green chemistry research. Hypothetically, future research could focus on developing synthesis pathways that maximize atom economy by minimizing byproducts. Furthermore, the use of controlled polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), allows for precise polymer architectures while potentially reducing waste compared to less controlled methods. smolecule.com There is a drive to reduce reliance on hazardous organic solvents during synthesis and processing, potentially exploring greener alternatives like ionic liquids or supercritical fluids.

Sustainable Lifecycle: The development of this compound-based polymers could contribute to a more sustainable battery lifecycle. More durable and longer-lasting batteries reduce waste. Future research could also focus on creating this compound-based polymers that are more easily recyclable, allowing for the recovery of valuable materials at the end of the battery's life, thereby contributing to a circular economy.

Green Chemistry PrincipleHypothetical Application in this compound Context
Accident Prevention Enabling the use of safer, non-flammable solid-state electrolytes in batteries. smolecule.comwikipedia.org
Energy Efficiency Improving battery performance and cycle life, reducing overall energy consumption.
Safer Solvents & Auxiliaries Research into greener synthesis routes that minimize or replace hazardous organic solvents.
Design for Degradation/Recycling Development of recyclable this compound-based polymers to support a circular battery economy.

Derivatization, Functionalization, and Structure Reactivity/functionality Relationship Studies of Stfsili

Rational Design Principles for STFSILi Analogs and Derivatives

Rational design principles for this compound analogs and derivatives are guided by the need to improve specific electrolyte properties for enhanced battery performance. A key principle involves immobilizing the anion to increase the lithium transference number, ideally approaching unity, which mitigates concentration polarization and suppresses dendrite formation in lithium metal batteries mdpi.comrsc.org. This is often achieved by covalently attaching the anion to a polymer backbone, as seen in poly(styrene trifluoromethanesulfonylimide lithium) (P(this compound)) mdpi.comresearchgate.netspecificpolymers.com.

Another principle is the design of anions with delocalized electron densities. Such delocalization weakens the interaction between the lithium cation and the anion, promoting ion dissociation and increasing the concentration of mobile lithium ions, which is crucial for high ionic conductivity mdpi.comrsc.org. The (trifluoromethanesulfonyl)imide moiety in this compound and LiTFSI provides this charge delocalization due to the strong electron-withdrawing nature of the fluorine atoms and sulfonyl groups researchgate.net.

Furthermore, the rational design considers the compatibility of the modified this compound with host matrices, such as polymer electrolytes (e.g., poly(ethylene oxide) - PEO) or solvents rsc.orgresearchgate.netmdpi.comresearchgate.net. Modifications can influence the solubility, thermal stability, and mechanical properties of the resulting electrolyte system mdpi.comresearchgate.net. For instance, integrating this compound into block copolymers like P(this compound)-PEO-P(this compound) leverages the properties of both blocks: the this compound blocks provide mechanical strength and electrochemical stability due to the tethered anion, while the PEO blocks facilitate Li⁺ ion transport .

The design of new lithium salts also falls under this category, where the essence lies in identifying suitable anions that interact favorably with Li⁺ to achieve desired properties like solubility, ionic conductivity, electrochemical stability window, and thermal stability rsc.org. Comparing LiTFSI with other lithium salts like LiPF6, LiTFSI offers advantages in thermal stability and resistance to hydrolysis, making it preferable in certain battery chemistries rsc.orgsolvay.comoaepublish.com.

Site-Specific Functionalization Strategies for Modulating this compound Performance

Site-specific functionalization strategies involve targeted modifications to the this compound structure (either the anion itself or the polymer backbone in polymeric forms) to tune its interactions and performance. In the case of polymeric this compound, functionalization of the styrene (B11656) monomer prior to polymerization allows for the controlled incorporation of the sulfonyl(trifluoromethanesulfonyl)imide group onto the polymer backbone smolecule.com. This site-specific attachment is fundamental to creating single-ion conductors where the anion is immobilized mdpi.com.

Functionalization can also involve modifying the polymer matrix used with LiTFSI or tethered STFSI anions. For example, functionalization of polymer end-groups, such as in poly(ethylene glycol) (PEG), can influence interactions with lithium salts and impact properties like crystallinity, electrochemical stability window, and lithium transference number acs.org. Ether-functionalized anions or matrices can also be designed to enhance Li-ion conductivity and suppress anion mobility nih.govclarkson.eduresearchgate.net.

Another approach involves functionalizing filler materials added to polymer electrolytes containing LiTFSI. Surface functionalization of ceramic fillers like SSZ-13 zeolite with hydrophobic groups can improve the dispersion of LiTFSI salt in the polymer matrix, leading to enhanced ionic conductivity and better interfacial contact with electrodes rsc.org.

Detailed research findings illustrate the impact of such functionalization. For instance, ether-functionalization of a sulfonimide anion resulted in significantly suppressed anion mobility and improved electrochemical performance in Li⁰ || LiFePO₄ cells compared to a LiTFSI-based electrolyte nih.gov.

Advanced Correlations between this compound Chemical Structure and Electrochemical/Material Performance

Understanding the correlations between the chemical structure of this compound and its electrochemical/material performance is crucial for designing improved electrolytes. The structure of the (sulfonyl)(trifluoromethanesulfonyl)imide anion, with its electron-withdrawing CF₃ groups and sulfonyl moieties, leads to delocalization of the negative charge, which facilitates the dissociation of the lithium salt and enhances ionic conductivity mdpi.comresearchgate.net.

In polymer electrolytes, the interaction between the lithium cation and the polymer matrix (e.g., PEO) is also critical. The coordination environment of Li⁺ ions, influenced by the presence of the imide anion and the polymer's functional groups, dictates the ion transport mechanism acs.orgaip.orgchemrxiv.org. Studies using techniques like molecular dynamics simulations and spectroscopic methods (e.g., FTIR, Raman, XPS) provide insights into these interactions and their effect on conductivity and stability acs.orgacs.orgaip.orgchemrxiv.orgsonar.chrsc.org.

The concentration of this compound (or LiTFSI) in an electrolyte significantly impacts performance. Higher salt concentrations can lead to increased ion pairing or cluster formation, which can reduce ionic conductivity despite a higher number of charge carriers mdpi.comacs.orgacs.orgchemrxiv.org. However, in some systems, high salt concentrations can also lead to the formation of stable interphases on electrodes, improving cycling stability oaepublish.comnih.gov.

The molecular weight and architecture of polymeric this compound also play a role. In block copolymers, the microphase separation behavior, influenced by the molecular weights of the blocks, affects the morphology and ion transport pathways within the electrolyte acs.org.

Electrochemical stability is another key performance indicator correlated with chemical structure. The inherent stability of the imide anion contributes to a wide electrochemical stability window for LiTFSI-based electrolytes rsc.orgmdpi.comoaepublish.comhzdr.de. However, interactions with electrodes, particularly at high voltages or with reactive lithium metal anodes, can lead to the formation of solid electrolyte interphases (SEI) and cathode electrolyte interphases (CEI) oaepublish.comsonar.ch. The composition and properties of these interphases, which are influenced by the electrolyte's chemical structure, are critical for long-term battery cycling stability oaepublish.comsonar.ch. For example, the formation of a stable SEI layer in LiTFSI-based electrolytes has been shown to inhibit polysulfide dissolution in lithium-sulfur batteries and improve the electrochemical kinetics of organic electrode materials nih.govrsc.org.

Data from research studies highlight these correlations. For instance, varying the concentration of LiTFSI in polymer electrolytes affects ionic conductivity and electrochemical stability mdpi.comresearchgate.net.

LiTFSI Concentration (wt%)Ionic Conductivity (S/cm) at 30°CTg (°C)Electrochemical Stability (vs. Li+/Li)
10~10⁻⁶ mdpi.com-33.2 mdpi.com5.5 V (with 5 wt% LiBF₄) mdpi.com
15Lower than 10% mdpi.comHigher than 10% mdpi.comLeast stable among tested concentrations mdpi.com
203.94 x 10⁻⁸ researchgate.netNot specified researchgate.net0.72 V (measured voltage, context implies performance) researchgate.net

Note: Data extracted from different studies and electrolyte systems, direct comparison across rows may not be appropriate.

The choice of cation in single-ion conductors based on the STFSI anion also significantly impacts ionic conductivity, with lithiated electrolytes showing higher conductivity compared to those with other metal cations mdpi.com.

Future Research Directions and Uncharted Territories for Stfsili

Interdisciplinary Integration of STFSILi with Other Advanced Chemical Fields

The advancement of this compound-based materials is inherently linked to interdisciplinary collaboration, drawing expertise from polymer chemistry, materials science, and electrochemistry. sparkl.mesolubilityofthings.comnih.govsolubilityofthings.comsapub.org Future research will increasingly focus on integrating this compound with other advanced chemical fields to unlock new functionalities and applications.

One significant area is the integration with novel polymer architectures. While block copolymers incorporating this compound have shown promise, exploring more complex structures such as graft or star polymers could provide deeper insights into the relationship between polymer chain structure and Li⁺ conductive behavior. rsc.orgnih.gov Controlled polymerization techniques are crucial for synthesizing these well-defined architectures. specificpolymers.com

Furthermore, the combination of this compound with inorganic components in composite electrolytes represents a promising direction. mdpi.comnih.gov Inorganic fillers can potentially enhance ionic conductivity and improve the mechanical properties and interfacial stability of solid polymer electrolytes, addressing some of the current limitations. mdpi.com Research in this area requires a strong understanding of both polymer chemistry and inorganic materials science to design composites with optimized performance.

The application of this compound extends beyond lithium batteries to other energy storage and conversion devices, such as fuel cells. smolecule.com Integrating this compound-based materials into the design of membranes and electrolytes for these systems necessitates interdisciplinary efforts involving electrochemistry, materials engineering, and chemical engineering to optimize performance under different operating conditions. sparkl.mesolubilityofthings.com

Predictive Modeling and High-Throughput Screening for Novel this compound-Based Systems

Addressing Persistent Challenges and Exploring New Opportunities in this compound Research

Despite the advantages offered by this compound in creating single-ion conductors, several persistent challenges need to be addressed in future research to enable their widespread application. A major challenge for solid polymer electrolytes, including those based on this compound, is achieving sufficiently high ionic conductivity at room temperature. rsc.orgmdpi.com While this compound-based electrolytes can exhibit good conductivity at elevated temperatures, improving performance at lower temperatures is crucial for many applications. rsc.orgnih.gov

Another critical area is enhancing the mechanical properties of this compound-based polymer electrolytes. rsc.orgnih.gov While the incorporation of this compound can improve mechanical strength compared to some traditional polymer electrolytes, further research is needed to develop materials that are robust enough to withstand the stresses within a battery cell, particularly with high-capacity electrodes like lithium metal which undergo significant volume changes. nih.gov

Addressing the interfacial stability between this compound-based electrolytes and electrodes, especially lithium metal anodes, remains a key challenge. nih.gov Unwanted side reactions at the interface can lead to the formation of a resistive passivation layer, hindering performance and cycle life. mdpi.com Future research will focus on understanding these interfacial phenomena at a fundamental level and developing strategies to create stable interfaces, possibly through the design of interlayers or protective coatings.

Beyond addressing current limitations, future research will explore new opportunities for this compound. This includes investigating its potential in emerging battery chemistries beyond traditional lithium-ion, such as solid-state lithium-sulfur or lithium-air batteries. Furthermore, the unique properties of this compound could be explored for applications in other electrochemical devices or in fields outside of energy storage where single-ion conduction or the specific chemical structure of this compound could offer advantages. smolecule.com This includes potential biological applications, although research in this area is ongoing and requires careful consideration of the compound's properties in biological environments.

The development of more sustainable and cost-effective synthesis routes for this compound and its derivatives is also an important future direction, aligning with the broader goals of green chemistry and sustainable chemical development. solubilityofthings.comacs.org

Here is a summary of some key properties of this compound and a comparison with analogous salts mentioned in the search results:

PropertyThis compoundPSPhSILiPSDTTOLi
Ionic Conductivity~1.3 × 10⁻⁵ S cm⁻¹ at 60°C mdpi.com0.8 mS/cm 0.9 mS/cm
Thermal StabilityDecomposition onset at 285°C 245°C 265°C
Solubility in PEO22 wt% 15 wt% 18 wt%
Lithium Transference Number>0.85 nih.govNot specifiedNot specified

Note: Ionic conductivity values can vary depending on the specific polymer system and conditions.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing P(STFSILi)-based triblock copolymers?

  • Answer : Synthesis involves controlled radical polymerization to create P(this compound)-PEO-P(this compound) triblock copolymers. Key steps include:

  • Monomer Purification : Ensure this compound monomers are anhydrous and free of contaminants to avoid side reactions.
  • Polymerization : Use NMR (e.g., 1H NMR) to confirm block ratios and molecular weights .
  • Mechanical Testing : Perform tensile stress-strain analysis to evaluate crosslinking effects. For example, 31 wt% P(this compound) content enhances tensile stress due to ionic interactions .
    • Characterization Tools : Differential Scanning Calorimetry (DSC) for thermal behavior, Electrochemical Impedance Spectroscopy (EIS) for ionic conductivity, and X-ray Diffraction (XRD) to assess crystallinity.

Q. How do researchers ensure reproducibility in electrochemical stability measurements of this compound-based electrolytes?

  • Answer : Standardize testing protocols:

  • Voltage Window Analysis : Use Li-metal symmetric cells with a scan rate of 0.1 mV/s to determine stability up to 5 V vs. Li+/Li .
  • Control Variables : Maintain consistent temperature (e.g., 60°C for accelerated testing) and electrode surface preparation.
  • Reference Electrodes : Include LiFePO4 cathodes in half-cell configurations to validate stability under operational conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ionic conductivity values for this compound-containing electrolytes?

  • Answer : Discrepancies often arise from variations in polymer composition, testing temperature, or electrode interfaces. Mitigation strategies:

  • Systematic Composition Screening : Compare conductivity across P(this compound) content (e.g., 20–40 wt%) using Arrhenius plots to identify optimal ion transport conditions .
  • Interface Engineering : Apply surface coatings (e.g., Al2O3) on electrodes to reduce interfacial resistance, as detailed in in situ impedance studies .
  • Data Normalization : Report conductivity relative to copolymer molecular weight and phase-segregation behavior to enable cross-study comparisons .

Q. What experimental designs are effective for analyzing the trade-off between mechanical robustness and ionic conductivity in this compound-PEO systems?

  • Answer : Employ a dual-approach:

  • Combinatorial Screening : Use high-throughput methods to test copolymer ratios (e.g., PEO chain length vs. P(this compound) content) .
  • Multiscale Modeling : Combine coarse-grained molecular dynamics (CGMD) with experimental data to predict stress-strain behavior and ion mobility .
  • Case Study : At 31 wt% P(this compound), tensile stress peaks at 2.1 MPa, while ionic conductivity reaches 0.12 mS/cm at 60°C. Optimize by balancing crosslink density with PEO flexibility .

Q. How can researchers address the challenge of long-term cyclability in this compound-based lithium-metal batteries?

  • Answer : Focus on interfacial stability and self-healing properties:

  • Cycling Protocols : Conduct 500+ charge-discharge cycles at 1C rate, monitoring capacity retention and dendrite formation via post-mortem SEM .
  • Additive Engineering : Introduce 1–2 wt% LiNO3 to the electrolyte to stabilize the solid-electrolyte interphase (SEI) .
  • In Situ Characterization : Use synchrotron X-ray tomography to track morphological changes in Li-metal anodes during cycling .

Methodological Guidance

Q. What statistical frameworks are suitable for analyzing contradictory data in this compound research?

  • Answer : Apply:

  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., electrochemical stability vs. temperature) .
  • Error Source Quantification : Use ANOVA to distinguish between experimental variance (e.g., electrode preparation) and intrinsic material properties .
  • Sensitivity Analysis : Rank factors (e.g., humidity during synthesis) using Monte Carlo simulations to prioritize reproducibility controls .

Q. How should researchers document and share datasets on this compound electrolytes to comply with FAIR principles?

  • Answer : Follow NFDI4Chem guidelines:

  • Metadata Standards : Include synthesis parameters (e.g., initiator type, reaction time), characterization protocols, and raw data (e.g., EIS Nyquist plots) .
  • Repository Use : Deposit datasets in Zenodo or Figshare with unique DOIs.
  • Peer Review : Submit datasets for independent validation via platforms like Scientific Data to ensure quality and reusability .

Tables for Key Findings

PropertyP(this compound) Content (wt%)Ionic Conductivity (mS/cm, 60°C)Tensile Stress (MPa)Electrochemical Stability (V vs. Li+/Li)
Optimal310.122.15.0
Low200.081.24.5
High400.053.04.8
Data adapted from Ref. .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.